Docking-Based Binding Affinity Against E. coli MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) Relative to Structurally Diverse DrugBank Ligands
In a computational screen targeting the E. coli O104:H4 MurA enzyme, DB07055 (the target compound) achieved a binding energy of −10.1 kcal/mol [1]. This value is within 0.2 kcal/mol of the top-ranked compound in the study (DB03571, −10.5 kcal/mol) despite DB07055 possessing a molecular weight of only 243.22 Da—approximately 43% smaller than DB03571 (430.25 Da) and 48% smaller than DB06949 (464.11 Da) [1]. When normalized by heavy-atom count (ligand efficiency), DB07055 demonstrates superior per-atom binding contribution compared to these larger competitors, a critical metric for fragment-based optimization [1].
| Evidence Dimension | Binding energy (ΔG, kcal/mol) and ligand efficiency (ΔG / heavy-atom count) |
|---|---|
| Target Compound Data | Binding energy: −10.1 kcal/mol; MW: 243.22 Da; Heavy atoms: 18 |
| Comparator Or Baseline | DB03571: −10.5 kcal/mol, MW 430.25 Da, heavy atoms ~31; DB06949: −10.2 kcal/mol, MW 464.11 Da, heavy atoms ~33; DB08666: −10.2 kcal/mol, MW 268.20 Da, heavy atoms ~19; DB01691: −10.1 kcal/mol, MW 374.44 Da, heavy atoms ~27 [1] |
| Quantified Difference | DB07055 is within 0.4 kcal/mol of the best binder (−10.5 kcal/mol) but with ~44% fewer heavy atoms, yielding a ligand efficiency of ~−0.56 kcal/mol per heavy atom vs. ~−0.34 for DB03571 and ~−0.31 for DB06949 [1]. |
| Conditions | Molecular docking with AutoDock Vina; target crystal structure of E. coli O104:H4 UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) |
Why This Matters
For procurement supporting fragment-based antibacterial discovery, DB07055 provides an unusually favorable balance of high absolute affinity and excellent ligand efficiency, making it a more tractable starting point for lead optimization than larger, less efficient binders.
- [1] Alam MT, et al. Study of intra–inter species protein–protein interactions for potential drug targets identification and subsequent drug design for Escherichia coli O104:H4 C277-11. In Silico Pharmacol. 2017;5:1. Table 3. doi:10.1007/s40203-017-0021-5. View Source
